![molecular formula C12H14BrClO2 B15327204 3-[2-Bromo-1-(3-chlorophenyl)ethoxy]oxolane](/img/structure/B15327204.png)
3-[2-Bromo-1-(3-chlorophenyl)ethoxy]oxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-Bromo-1-(3-chlorophenyl)ethoxy]oxolane: is a synthetic organic compound characterized by the presence of a bromine atom, a chlorine atom, and an oxolane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-Bromo-1-(3-chlorophenyl)ethoxy]oxolane typically involves the reaction of 3-chlorophenyl ethyl bromide with oxolane under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the oxolane ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
化学反应分析
Types of Reactions: 3-[2-Bromo-1-(3-chlorophenyl)ethoxy]oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the bromine or chlorine atoms, resulting in the formation of simpler compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted oxolane derivatives.
Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.
Reduction Reactions: Products include dehalogenated compounds.
科学研究应用
Chemistry: 3-[2-Bromo-1-(3-chlorophenyl)ethoxy]oxolane is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the effects of halogenated organic compounds on biological systems. It is also used in the development of new bioactive molecules with potential therapeutic applications.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and coatings with unique properties.
作用机制
The mechanism of action of 3-[2-Bromo-1-(3-chlorophenyl)ethoxy]oxolane involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of halogen atoms in the molecule enhances its ability to interact with hydrophobic pockets in proteins, leading to changes in their conformation and function.
相似化合物的比较
- 2-Bromo-3-chlorobenzenemethanol
- 2-Bromo-3’-chloropropiophenone
- 2-Bromo-3-chlorophenyl ethyl ether
Comparison: Compared to similar compounds, 3-[2-Bromo-1-(3-chlorophenyl)ethoxy]oxolane is unique due to the presence of the oxolane ring, which imparts specific chemical and physical properties. The oxolane ring increases the compound’s solubility in polar solvents and enhances its reactivity in nucleophilic substitution reactions. Additionally, the combination of bromine and chlorine atoms provides a unique electronic environment, influencing the compound’s interaction with biological targets.
属性
分子式 |
C12H14BrClO2 |
|---|---|
分子量 |
305.59 g/mol |
IUPAC 名称 |
3-[2-bromo-1-(3-chlorophenyl)ethoxy]oxolane |
InChI |
InChI=1S/C12H14BrClO2/c13-7-12(16-11-4-5-15-8-11)9-2-1-3-10(14)6-9/h1-3,6,11-12H,4-5,7-8H2 |
InChI 键 |
FSITWVPEAMHKIT-UHFFFAOYSA-N |
规范 SMILES |
C1COCC1OC(CBr)C2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B15327124.png)
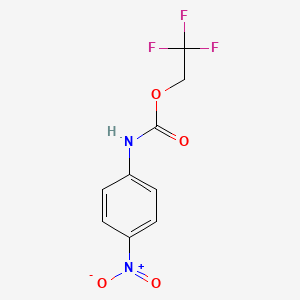
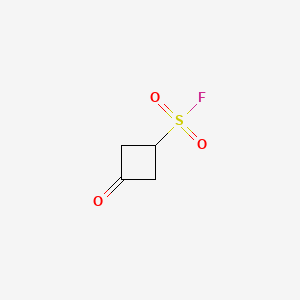
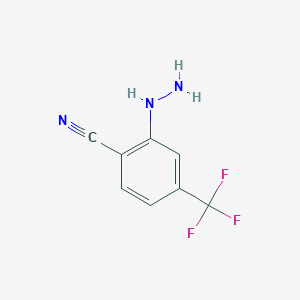
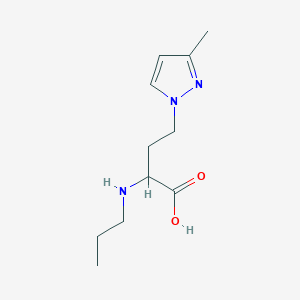
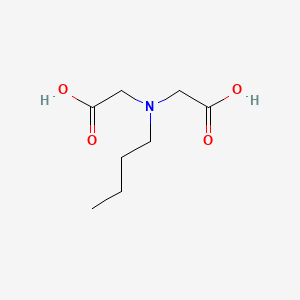

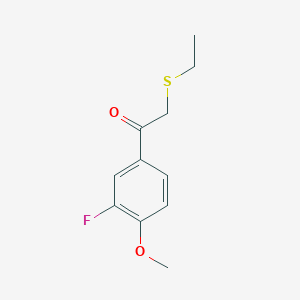
![2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethylamine](/img/structure/B15327171.png)
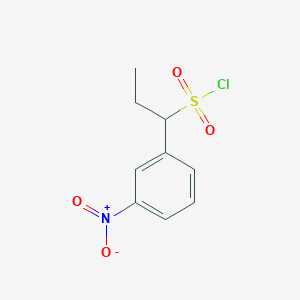
![7-(2,2-Difluoroacetyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B15327186.png)
![rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride](/img/structure/B15327187.png)


